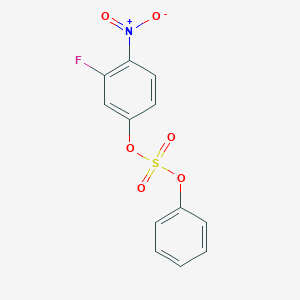

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester

Beschreibung

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is an organic compound with a complex structure that includes both aromatic and ester functional groups

Eigenschaften

CAS-Nummer |

820220-78-8 |

|---|---|

Molekularformel |

C12H8FNO6S |

Molekulargewicht |

313.26 g/mol |

IUPAC-Name |

(3-fluoro-4-nitrophenyl) phenyl sulfate |

InChI |

InChI=1S/C12H8FNO6S/c13-11-8-10(6-7-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

AIWUAPPMJALVSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Fluor-4-nitrophenylphenyl-sulfat erfolgt typischerweise durch Veresterung von 3-Fluor-4-nitrophenol mit Phenylsulfonsäure. Die Reaktion wird üblicherweise unter sauren Bedingungen durchgeführt, um die Bildung der Esterbindung zu erleichtern. Häufig verwendete Reagenzien in dieser Synthese sind Schwefelsäure und Phenolderivate .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können großtechnische Veresterungsprozesse mit automatisierten Reaktoren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dies umfasst oft die Kontrolle der Temperatur, des Drucks und der Konzentration der Reaktanten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Fluor-4-nitrophenylphenyl-sulfat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die aromatischen Ringe in der Verbindung können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.

Reduktionsreaktionen: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Hydrolyse: Die Esterbindung kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogene und Nukleophile wie Hydroxidionen.

Reduktionsreaktionen: Als Reduktionsmittel werden häufig Wasserstoffgas mit einem Metallkatalysator oder Natriumborhydrid verwendet.

Hydrolyse: Saure oder basische Bedingungen mit Wasser werden verwendet, um die Esterbindung zu spalten.

Hauptprodukte

Substitutionsreaktionen: Produkte sind substituierte aromatische Verbindungen.

Reduktionsreaktionen: Produkte sind aromatische Amine.

Hydrolyse: Produkte sind 3-Fluor-4-nitrophenol und Phenol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

One of the most significant applications of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is in the development of pharmaceutical compounds. The following subsections detail its role in synthesizing biologically active molecules.

Synthesis of Antitubercular Agents

Recent studies have highlighted the synthesis of derivatives based on the 3-fluoro-4-nitrophenol framework, which exhibit antitubercular activity. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most effective derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against both wild-type and rifampin-resistant strains .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Antitubercular |

| Other derivatives | 16-64 | Moderate activity |

Development of Antiseptic Agents

The synthesis of 3-fluoro-4-nitrophenol has also been explored for its antiseptic properties. Research indicates that derivatives from this compound can act as effective germicides and sterilants, making them valuable in medical settings .

Material Science Applications

In material science, sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester serves as an intermediate in the synthesis of functionalized polymers and materials.

Synthesis of Functionalized Sulfonamides

Sulfonamide derivatives synthesized from this compound have shown promise in various biological applications. A study demonstrated that sulfonamide structures derived from fluoro-nitrophenol can inhibit enzymes like dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), highlighting their potential as therapeutic agents against diseases such as HIV .

| Compound Type | Target Enzyme | Inhibition Concentration (µM) |

|---|---|---|

| Heterocyclic sulfonamides | DDAH | ~75 |

| Heterocyclic sulfonamides | ADI | ~100 |

Synthetic Methodologies

The synthesis of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester typically involves reaction pathways that utilize sulfuric acid to facilitate the formation of nitrophenol derivatives from fluorinated phenols. The methods employed are crucial for optimizing yield and purity.

Reaction Conditions

A typical synthetic route includes:

- Reacting fluorophenol with sodium nitrate and sulfuric acid under controlled temperature conditions.

- Purification steps involving mixed solvents to isolate the desired product with minimal by-products .

Case Studies

Several case studies illustrate the practical applications of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester.

Case Study 1: Antimicrobial Development

Research focused on developing antimicrobial agents from fluoro-nitrophenol derivatives showed that modifications at the phenolic position significantly enhanced antibacterial activity against various pathogens.

Case Study 2: Polymer Functionalization

In material science, polymers functionalized with sulfonamide groups derived from this compound exhibited improved properties for use in drug delivery systems.

Wirkmechanismus

Der Wirkungsmechanismus von 3-Fluor-4-nitrophenylphenyl-sulfat beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Estergruppe kann hydrolysiert werden, wodurch aktive phenolische Verbindungen freigesetzt werden, die mit biologischen Zielstrukturen interagieren können. Die Nitrogruppe kann zu einem Amin reduziert werden, das möglicherweise weiter mit Enzymen und Rezeptoren in biologischen Systemen interagiert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Nitrophenylphenyl-sulfat

- 3-Chlor-4-nitrophenylphenyl-sulfat

- 3-Fluor-4-methylphenylphenyl-sulfat

Einzigartigkeit

3-Fluor-4-nitrophenylphenyl-sulfat ist einzigartig aufgrund des Vorhandenseins sowohl einer Fluor- als auch einer Nitrogruppe am aromatischen Ring. Diese Kombination von funktionellen Gruppen verleiht im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität .

Biologische Aktivität

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester, also known by its CAS number 820220-78-8, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C13H10FNO4S

- Molecular Weight : 295.29 g/mol

- IUPAC Name : Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester

The biological activity of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is primarily attributed to its ability to interact with various biological targets. The nitro group and the fluorine atom in the structure are crucial for its reactivity and interaction with biomolecules. These functionalities can influence enzyme activity and cellular pathways.

Antimicrobial Activity

Research has indicated that sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 24 mm |

| Escherichia coli | 22 mm |

| Klebsiella pneumoniae | 20 mm |

| Pseudomonas aeruginosa | 18 mm |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 | 15.5 | Induces apoptosis |

| MCF-7 | 12.3 | Cell cycle arrest |

| A549 | 18.9 | Inhibits migration |

These findings indicate that sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester could be a promising lead in cancer therapy .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the aromatic rings significantly affect the biological activity of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester. For instance, substituting different groups at the para position of the nitrophenyl moiety can enhance or diminish its potency against specific targets .

Case Studies

- Antimalarial Activity : A study focused on derivatives related to sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester demonstrated promising antimalarial activity against Plasmodium falciparum. Compounds with similar structures showed IC50 values in the nanomolar range .

- Antioxidant Properties : Research indicated that certain derivatives possess antioxidant capabilities, potentially offering protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester, and how is purity validated?

- Methodological Answer : The synthesis typically involves sequential nitration and sulfonation reactions. For example, nitration of fluorophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields 3-fluoro-4-nitrophenol, followed by esterification with phenyl sulfuric acid chloride. Purity is validated via HPLC (≥98% purity threshold) and nuclear magnetic resonance (¹H/¹⁹F NMR) to confirm substituent positions and ester bond formation. Differential scanning calorimetry (DSC) can verify melting points (e.g., 93–95°C for intermediates) .

Q. How should researchers handle stability challenges during storage or reaction conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Store the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis of the sulfate ester bond. Accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) with periodic HPLC monitoring can identify degradation products like 3-fluoro-4-nitrophenol. Buffered solutions (pH 6–7) minimize acid-catalyzed decomposition .

Q. What analytical techniques are critical for structural elucidation and quantification?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 297.02). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (S=O stretch at ~1200 cm⁻¹, NO₂ symmetric/asymmetric stretches). Quantitative analysis uses reverse-phase HPLC with UV detection (λ = 254 nm) calibrated against certified reference standards .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom at the meta position enhances electrophilicity of the adjacent nitro group, facilitating nucleophilic aromatic substitution (SNAr). Kinetic studies (e.g., using NaSH as a nucleophile in DMSO at 60°C) can quantify rate constants (k) via UV-Vis monitoring. Comparative studies with non-fluorinated analogs (e.g., 4-nitrophenyl phenyl sulfate) reveal rate enhancements of 2–3× due to fluorine’s inductive effect .

Q. What computational models predict the compound’s behavior in catalytic or environmental systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular dynamics simulations (e.g., in water) predict hydrolysis pathways and activation energies, validated experimentally via Arrhenius plots of degradation rates .

Q. How can researchers resolve contradictions in reported degradation pathways under oxidative vs. reductive conditions?

- Methodological Answer : Contradictions arise from competing mechanisms: oxidative degradation (e.g., via hydroxyl radicals) cleaves the aromatic ring, while reductive pathways (e.g., NaBH₄) target the nitro group. Use isotopic labeling (¹⁵NO₂) and LC-MS/MS to track fragment ions. Controlled experiments under inert (N₂) vs. aerobic conditions clarify dominant pathways .

Q. What advanced separation techniques optimize purification from complex reaction mixtures?

- Methodological Answer : Preparative HPLC with a C18 column (acetonitrile/water gradient) isolates the ester from nitro-phenolic byproducts. Membrane-based nanofiltration (MWCO = 300 Da) under pressure-driven flow achieves >90% recovery. Validate purity via tandem MS/MS and ¹³C NMR .

Methodological Frameworks for Experimental Design

- Theoretical Linkage : Anchor studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or environmental fate models (e.g., QSAR for biodegradability) .

- Data Contradiction Analysis : Use multi-variable DOE (design of experiments) to isolate factors (e.g., solvent polarity, temperature) causing divergent results. Statistical tools like ANOVA identify significant variables (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.